4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes a cyclobutanecarbonyl group, a methyl group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the benzonitrile core.
Scientific Research Applications
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the cyclobutanecarbonyl and methyl groups.
4-(Cyclobutanecarbonyl)benzonitrile: Contains the cyclobutanecarbonyl group but lacks the trifluoromethyl and methyl groups.
3-Methyl-4-(trifluoromethyl)benzonitrile: Contains the methyl and trifluoromethyl groups but lacks the cyclobutanecarbonyl group
Uniqueness
The presence of all three functional groups (cyclobutanecarbonyl, methyl, and trifluoromethyl) in 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile gives it unique chemical properties that are not found in the similar compounds listed above
Properties
Molecular Formula |
C14H12F3NO |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H12F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9H,2-4H2,1H3 |
InChI Key |
LLUFKHDXBRRRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CCC2 |
Origin of Product |
United States |
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